molecular formula C14H18N4O2 B2632935 3-tert-butyl-1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea CAS No. 899952-47-7

3-tert-butyl-1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea

Cat. No.: B2632935
CAS No.: 899952-47-7
M. Wt: 274.324
InChI Key: ANIYWSZBHFPYRI-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a complex organic compound with a unique structure that includes a tert-butyl group, a phthalazinone moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves multiple steps. One common method starts with the reaction of tert-butylhydrazine with phthalic anhydride to form an intermediate, which is then further reacted with appropriate reagents to introduce the urea linkage . The reaction conditions often involve the use of solvents like methylene chloride and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

3-tert-butyl-1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinone derivatives and urea-based molecules. Examples include:

Uniqueness

What sets 3-tert-butyl-1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its tert-butyl group provides steric hindrance, while the phthalazinone moiety offers potential interactions with biological targets. The urea linkage adds to its stability and versatility in various applications.

Properties

IUPAC Name

1-tert-butyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)16-13(20)15-8-11-9-6-4-5-7-10(9)12(19)18-17-11/h4-7H,8H2,1-3H3,(H,18,19)(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIYWSZBHFPYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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